2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline
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Overview
Description
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is part of the indolo[2,3-b]quinoxaline family, known for their diverse biological activities and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by functionalization reactions. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are frequently employed . For instance, the use of copper-doped CdS nanoparticles under microwave irradiation has been reported to be effective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions are less common but can be achieved using suitable reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Cerium (IV) oxide nanoparticles.
Catalysts: Palladium, copper-doped CdS nanoparticles
Solvents: Acetonitrile is often used due to its high solubility properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the proliferation of cancer cells by blocking the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the methoxy and phenoxypropyl groups.
6H-Indolo[2,3-b]quinoxaline: Another derivative with different functional groups.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Exhibits similar biological activities.
Uniqueness
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its high solubility and stability make it particularly valuable in applications such as redox flow batteries and medicinal chemistry .
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
9-methoxy-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O2/c1-28-18-12-13-22-19(16-18)23-24(26-21-11-6-5-10-20(21)25-23)27(22)14-7-15-29-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3 |
InChI Key |
OPLKFMABQGJLLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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